

An In-depth Technical Guide to Isoapetalic Acid: Spectral Data and Biological Context

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoapetalic acid*

Cat. No.: *B15566797*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available spectral data for **isoapetalic acid**, a naturally occurring coumarin derivative found in plants of the *Calophyllum* genus. Due to the limited availability of specific experimental data for **isoapetalic acid**, this document combines known values with typical spectral data for structurally related compounds to provide a predictive and practical resource. We also present generalized experimental protocols and a workflow for the biological activity screening of such natural products.

Spectral Data of Isoapetalic Acid

The structural elucidation of natural products like **isoapetalic acid** relies heavily on a combination of spectroscopic techniques. Below is a summary of the available and expected spectral data for this compound.

1.1. Mass Spectrometry (MS) Data

Liquid chromatography-mass spectrometry (LC-MS) data for **isoapetalic acid** is available, providing key information for its identification and characterization in complex mixtures.

Parameter	Value	Source
Molecular Formula	C ₂₂ H ₂₈ O ₆	PubChem[1]
Molecular Weight	388.5 g/mol	PubChem[1]
Precursor Type	[M+H] ⁺	PubChem[1]
Precursor m/z	389.195	PubChem[1]
MS/MS Fragmentation Peaks (m/z)	329.1770, 287.1209, 273.1062, 231.0654, 213.0590	PubChem[1]

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific, experimentally derived ¹³C NMR data for **isoapetalic acid** is not readily available in public databases, we can predict the chemical shifts based on its coumarin core and substituted side chains. The following table presents expected ¹³C NMR chemical shift ranges for the key functional groups in **isoapetalic acid**.

Functional Group	Expected ¹³ C Chemical Shift Range (ppm)
Carbonyl (C=O) of Coumarin	160-180
Carbonyl (C=O) of Carboxylic Acid	170-185
Aromatic & Olefinic Carbons	100-160
Oxygenated Aromatic Carbons	140-160
Aliphatic Carbons (CH, CH ₂ , CH ₃)	10-60

1.3. Infrared (IR) Spectroscopy Data

Similarly, a specific IR spectrum for **isoapetalic acid** is not publicly available. However, the characteristic absorption bands for its principal functional groups can be predicted as follows:

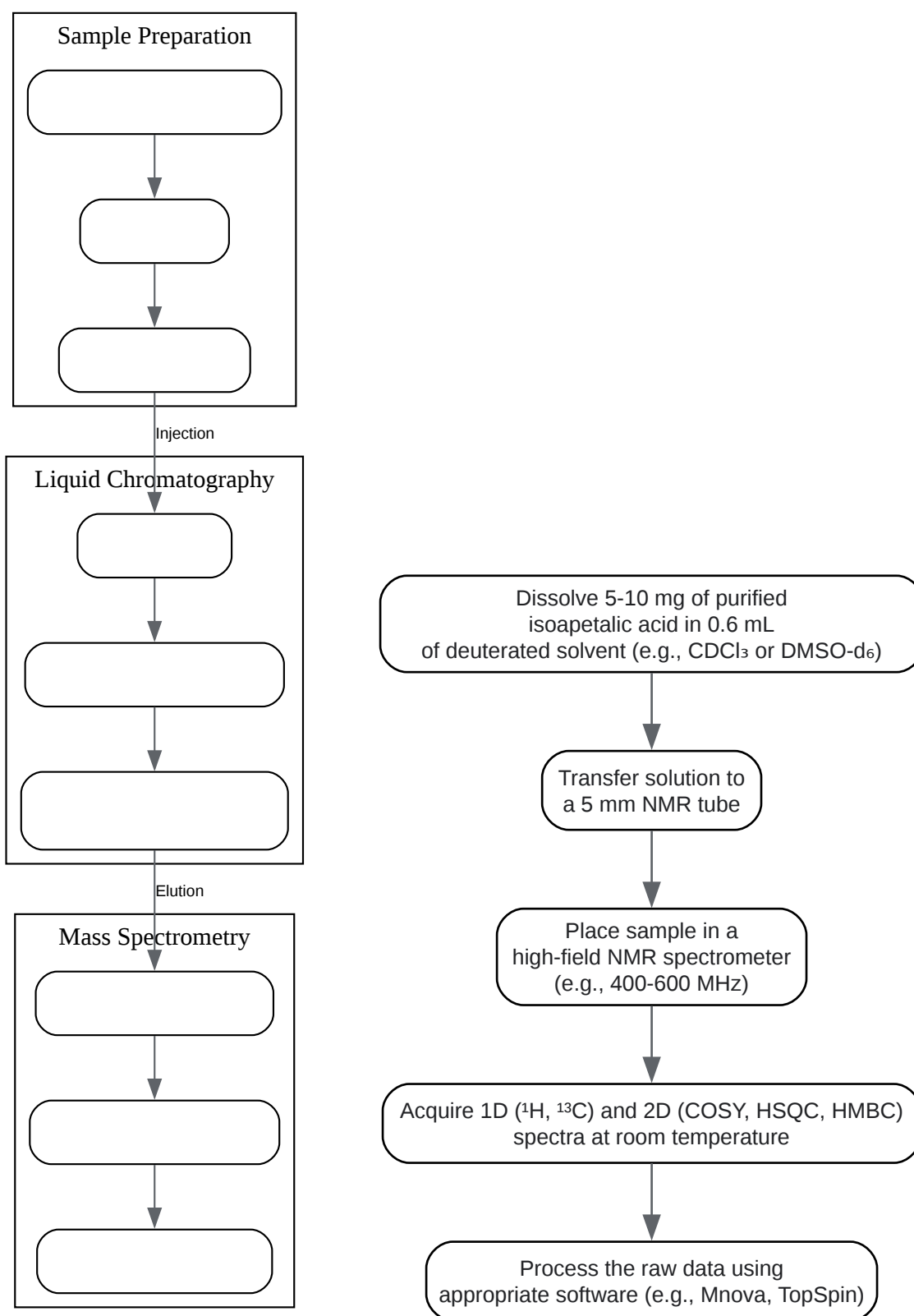
Functional Group	Expected IR Absorption Range (cm ⁻¹)	Vibration Mode
O-H (Carboxylic Acid)	2500-3300 (broad)	Stretching
C-H (Aromatic)	3000-3100	Stretching
C-H (Aliphatic)	2850-2960	Stretching
C=O (Coumarin Lactone)	1700-1750	Stretching
C=O (Carboxylic Acid)	1680-1710	Stretching
C=C (Aromatic)	1450-1600	Stretching
C-O (Ether & Ester)	1000-1300	Stretching

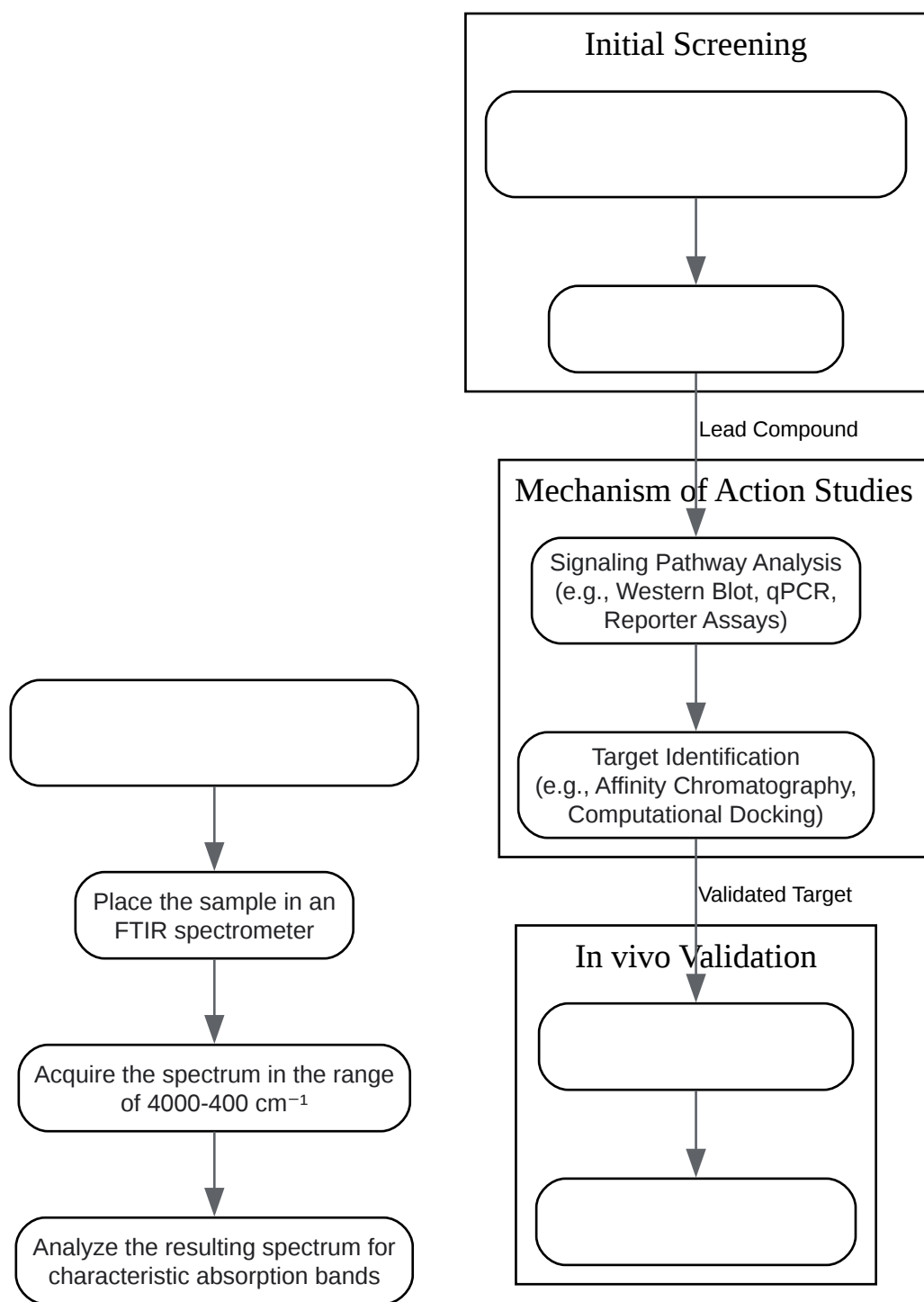
Experimental Protocols

Detailed experimental protocols for acquiring the spectral data of **isoapetalic acid** are not specifically published. However, the following are generalized and widely accepted protocols for the analysis of complex natural products, particularly heterocyclic compounds.

2.1. LC-MS/MS Analysis

This protocol is a standard approach for the analysis of natural product extracts.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoapetalic acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isoapetalic Acid: Spectral Data and Biological Context]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566797#isoapetalic-acid-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com